6-(4-Chlorophenyl)pyrimidin-4-amine is a chemical compound with the molecular formula and a molecular weight of 205.64 g/mol. It is categorized under the pyrimidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. The compound is noted for its potential applications in pharmaceuticals, especially as a research tool in the development of kinase inhibitors and other therapeutic agents.
This compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, where it is available for research purposes. It falls under the classification of pyrimidin-4-amines, which are recognized for their roles in nucleic acid structures and their involvement in various biological processes .
The synthesis of 6-(4-Chlorophenyl)pyrimidin-4-amine can be accomplished through several methodologies, primarily involving nucleophilic substitution reactions on chlorinated pyrimidines or through cross-coupling techniques.
The structure of 6-(4-Chlorophenyl)pyrimidin-4-amine features a pyrimidine ring substituted with a 4-chlorophenyl group at the 6-position and an amino group at the 4-position.
The chemical reactivity of 6-(4-Chlorophenyl)pyrimidin-4-amine primarily involves electrophilic aromatic substitution and nucleophilic attacks on the pyrimidine nitrogen atoms.
The mechanism of action for compounds like 6-(4-Chlorophenyl)pyrimidin-4-amine often involves inhibition of specific kinases or other enzymes critical for cellular signaling pathways.
6-(4-Chlorophenyl)pyrimidin-4-amine is primarily used in scientific research:
The core synthesis of 6-(4-chlorophenyl)pyrimidin-4-amine (SMILES: ClC1=CC=C(NC2=NC=NC(Cl)=C2)C=C1
; InChI: 1S/C10H7Cl2N3/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H,(H,13,14,15)
[1] [4] [5]) relies on nucleophilic aromatic substitution (SNAr) at the C4-position of halogenated pyrimidine precursors. This reaction exploits the electron-deficient nature of the pyrimidine ring, where 4,6-dichloropyrimidine reacts regioselectively with 4-chloroaniline. Key factors governing efficiency include:
Crystallographic studies confirm that the para-chlorophenyl group and pyrimidine ring adopt a near-coplanar arrangement (dihedral angle: 3.99°), facilitating π-stacking that influences solid-state reactivity [8]. Hydrogen bonding between N-H groups and adjacent pyrimidine nitrogens further directs regioselectivity [8].
Table 1: SNAr Reaction Optimization for 6-(4-Chlorophenyl)pyrimidin-4-amine
Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
4,6-Dichloropyrimidine | DMF | 100 | 18 | 78 |
4,6-Dichloropyrimidine | EtOH | 80 | 24 | 65 |
4,6-Dichloropyrimidine | Toluene | 110 | 30 | 42 |
Microwave irradiation significantly enhances the cyclocondensation of α,β-unsaturated ketones (chalcones) with guanidine hydrochloride to form 4-aminopyrimidine cores. This method offers:
The general mechanism involves Michael addition of guanidine to chalcone, followed by intramolecular cyclodehydration. Using 4-chloroacetophenone-derived chalcones directly incorporates the para-chlorophenyl group into the pyrimidine C6 position.
Table 2: Microwave vs. Conventional Synthesis Metrics
Parameter | Microwave Method | Conventional Method |
---|---|---|
Reaction Time | 5–15 min | 6–24 h |
Typical Yield | 85–95% | 60–75% |
Energy Consumption | 150–300 W | >1 kW |
Electrochemical methods enable direct C-C coupling between halopyrimidines and para-chlorophenyl derivatives via Ni- or Pd-catalyzed reactions. Key features include:
A typical setup uses a divided cell with a sacrificial anode (Mg or Al), NiBr₂ bipyridine catalyst, and constant current (5 mA/cm²) in DMF, achieving >80% coupling efficiency [8].
Regiocontrol in aminating polychloropyrimidines is critical for accessing 6-(4-chlorophenyl)pyrimidin-4-amine. Strategies include:
Table 3: Regioselective Amination Techniques
Method | Regioselectivity (C4:C2) | Yield (%) | Conditions |
---|---|---|---|
Solid-Phase Carbamate | 98:2 | 90 | DMF, rt, 12 h |
Pd/Xantphos Catalysis | 95:5 | 88 | Toluene, 90°C, 6 h |
N-Boc Protection | 93:7 | 85 | THF, 60°C, 10 h |
Sustainable synthesis integrates solvent reduction and catalytic recycling:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0